

physical properties of 4-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Tert-butylcyclohexanone*

Cat. No.: *B146137*

[Get Quote](#)

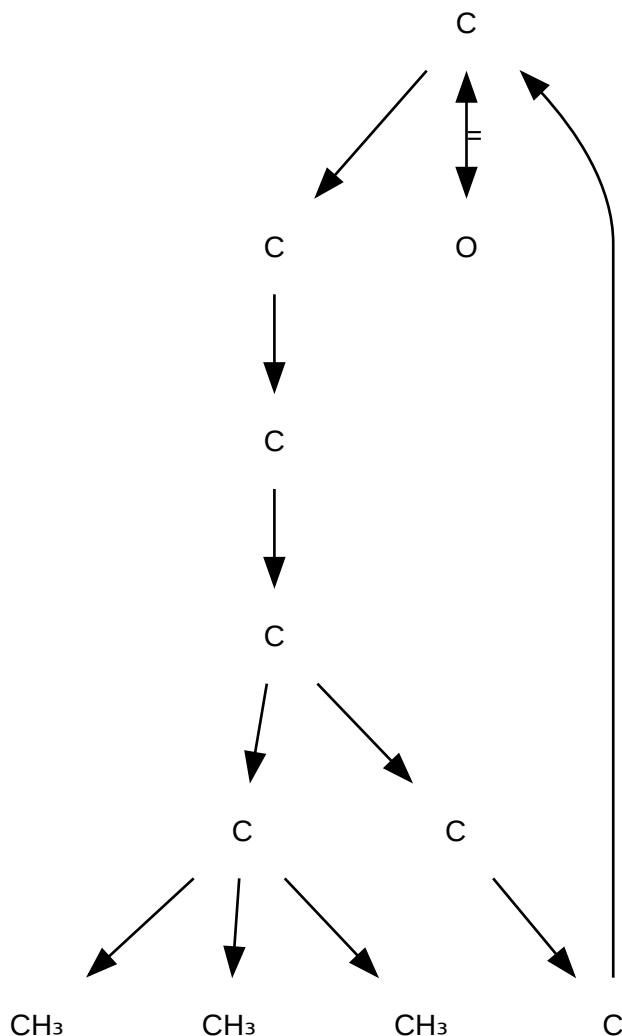
An In-depth Technical Guide on the Physical Properties of **4-tert-Butylcyclohexanone**

Introduction

4-tert-Butylcyclohexanone (CAS No. 98-53-3) is a cyclic ketone widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^[1] Its distinct molecular structure, featuring a cyclohexane ring substituted with a bulky tert-butyl group, imparts specific physical and chemical characteristics that are crucial for its application in various scientific and industrial fields.^[2] This document provides a comprehensive overview of the core physical properties of **4-tert-butylcyclohexanone**, detailed experimental protocols for their determination, and visual representations of its chemical structure and analytical workflows.

Chemical Identity

Identifier	Value
IUPAC Name	4-tert-butylcyclohexan-1-one ^{[3][4][5]}
CAS Number	98-53-3 ^{[2][3][6][7]}
Molecular Formula	C ₁₀ H ₁₈ O ^{[2][3][4][5][6][8]}
SMILES	CC(C)(C)C1CCC(=O)CC1 ^{[3][4][5][7]}
InChI Key	YKFKEYKJGVSEIX-UHFFFAOYSA-N ^{[3][4][5]}


Quantitative Physical Properties

The physical properties of **4-tert-butylcyclohexanone** are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value
Molecular Weight	154.25 g/mol [2] [4] [8]
Appearance	White to pale yellow crystalline powder or solid. [3] [9] [10]
Melting Point	46-52 °C [3] [6] [9] [10] [11]
Boiling Point	225.1 °C at 760 mmHg [6] 113-116 °C at 20 mmHg [7] [10] [11] [12]
Density	Approximately 0.893 - 0.920 g/cm ³ [1] [2] [6] [7] [11]
Flash Point	96 °C (204.8 °F) - closed cup [11]
Vapor Pressure	7.91 - 14.2 Pa at 20-25 °C [12] [13]
Water Solubility	Insoluble [1] [10] [11] [12] [14]
Solvent Solubility	Soluble in alcohol, ethanol, ether, and oils. [1] [10] [11] [14] Slightly soluble in chloroform and methanol. [10] [12] [13]

Chemical Structure

The structure of **4-tert-butylcyclohexanone** consists of a cyclohexane ring with a ketone functional group and a tert-butyl group at the 4-position.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-tert-butylcyclohexanone**.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of **4-tert-butylcyclohexanone**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry **4-tert-butylcyclohexanone** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[15][16] The tube is tapped gently to ensure tight packing.[16]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus (e.g., DigiMelt).[17]
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[16]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid. This range is the melting point of the sample.

Boiling Point Determination

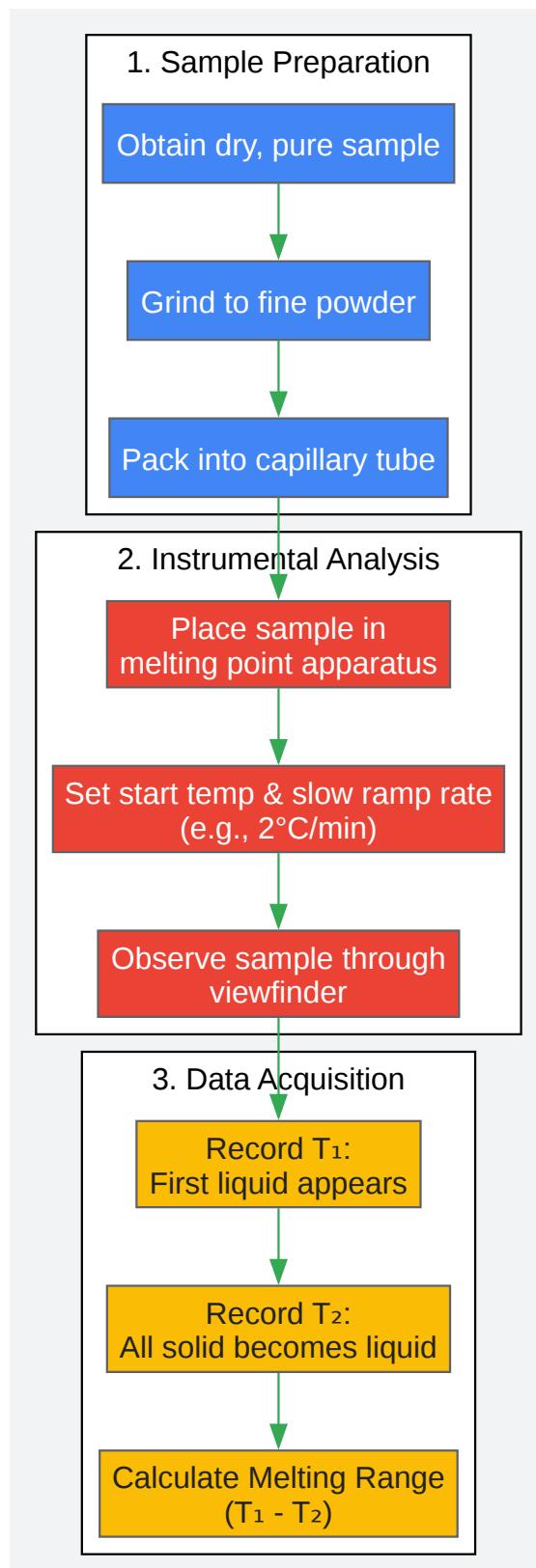
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

- Sample Preparation: A small volume (a few milliliters) of **4-tert-butylcyclohexanone** is placed in a small test tube or a Durham tube.[18][19]
- Apparatus Setup: A capillary tube, sealed at one end, is placed into the liquid with its open end down.[18][20] The assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[18][20]
- Heating: The Thiele tube is gently heated, which ensures uniform temperature distribution via convection currents.[20]
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[18][20]

- Data Recording: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18][20]

Solubility Determination


Solubility provides insight into the intermolecular forces of a compound and is crucial for purification, reaction setup, and formulation development.

Methodology:

- Solvent and Solute Measurement: A measured volume of the desired solvent (e.g., 1 mL of ethanol) is placed in a small test tube.[21] A small, pre-weighed amount of **4-tert-butylcyclohexanone** (e.g., 25 mg) is added.[21]
- Mixing: The test tube is sealed and shaken vigorously to facilitate dissolution.[21][22]
- Observation: The mixture is observed to determine if the solid has completely dissolved.
- Incremental Addition: If the solid dissolves, further small, weighed portions of the solute are added incrementally, with vigorous shaking after each addition, until the solution is saturated (i.e., solid material remains undissolved).[22]
- Quantification: The total mass of the solute dissolved in the specific volume of the solvent at that temperature is calculated to determine the solubility.[22]
- Temperature Effects: The procedure can be repeated at different temperatures by using a water or ice bath to assess the temperature dependence of solubility.[23]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the melting point of a solid compound like **4-tert-butylcyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-tert-Butylcyclohexanone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 4. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 5. 4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray [[atb.uq.edu.au](#)]
- 6. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsoc [[chemsoc.com](#)]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
- 9. 4-tert-Butylcyclohexanone | 98-53-3 | TCI AMERICA [[tcichemicals.com](#)]
- 10. 4-tert-Butylcyclohexanone | 98-53-3 [[chemicalbook.com](#)]
- 11. 4-tert-Butylcyclohexanone, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [[fishersci.at](#)]
- 12. chembk.com [chembk.com]
- 13. 4-tert-Butylcyclohexanone CAS#: 98-53-3 [[m.chemicalbook.com](#)]
- 14. 4-tert-Butylcyclohexanone, 99% | Fisher Scientific [[fishersci.ca](#)]
- 15. uomustansiriyah.edu.iq [[uomustansiriyah.edu.iq](#)]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [[jan.ucc.nau.edu](#)]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [[uomustansiriyah.edu.iq](#)]
- 20. vijaynazare.weebly.com [[vijaynazare.weebly.com](#)]
- 21. uomustansiriyah.edu.iq [[uomustansiriyah.edu.iq](#)]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 23. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [physical properties of 4-tert-butylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146137#physical-properties-of-4-tert-butylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com